molecular formula C6H12N2O3 B7908916 H-Glu(Ome)-Nh2 HCl

H-Glu(Ome)-Nh2 HCl

Cat. No.: B7908916
M. Wt: 160.17 g/mol
InChI Key: RIHQXJOXJCGWRD-BYPYZUCNSA-N
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Description

H-Glu(OMe)-NH₂·HCl is a modified amino acid derivative where the γ-carboxyl group of glutamic acid is esterified with a methyl group (OMe), and the α-carboxyl group is amidated (NH₂). The hydrochloride salt form enhances its stability and solubility for research applications. Key properties include:

  • Molecular Formula: C₇H₁₃NO₄·HCl
  • Molecular Weight: 211.5 g/mol
  • Purity: >98% (confirmed by HPLC)
  • CAS Number: 23150-65-4

This compound is primarily utilized in peptide synthesis and biochemical studies, where selective protection of carboxyl groups is required to direct coupling reactions. Its methyl ester group (OMe) offers moderate steric hindrance, balancing reactivity and stability in synthetic pathways .

Properties

IUPAC Name

methyl (4S)-4,5-diamino-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-11-5(9)3-2-4(7)6(8)10/h4H,2-3,7H2,1H3,(H2,8,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHQXJOXJCGWRD-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Glutamic Acid Derivatives

The synthesis typically begins with the esterification of glutamic acid to introduce the methoxy (OMe) group. A common approach involves reacting L-glutamic acid with methanol under acidic conditions:

L-Glutamic acid+CH3OHHClH-Glu(OMe)-OH+H2O[4][5]\text{L-Glutamic acid} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{H-Glu(OMe)-OH} + \text{H}2\text{O} \quad

Optimal conditions for this step include:

  • Temperature: 60–80°C under reflux to drive esterification.

  • Catalyst: Anhydrous HCl gas or concentrated hydrochloric acid (12N) for protonation.

  • Solvent: Methanol in a 5:1 (v/w) ratio relative to the starting material.

Amidation and Hydrochloride Salt Formation

The ester intermediate undergoes amidation with ammonia, followed by HCl treatment to form the hydrochloride salt:

H-Glu(OMe)-OH+NH3H-Glu(OMe)-NH2HClH-Glu(OMe)-NH2HCl[1][5]\text{H-Glu(OMe)-OH} + \text{NH}3 \rightarrow \text{H-Glu(OMe)-NH}2 \xrightarrow{\text{HCl}} \text{H-Glu(OMe)-NH}_2\cdot\text{HCl} \quad

Critical parameters for this stage:

  • Ammonia Source: Dry ammonia gas bubbled into the reaction mixture until saturation.

  • Reaction Time: 72 hours at 0–10°C to ensure complete conversion.

  • Acidification: Adjustment to pH 1–2 using 12N HCl, followed by acetone-induced crystallization.

Industrial-Scale Production and Optimization

Solvent and Temperature Effects

Comparative studies from patent data demonstrate that methanol outperforms ethanol or tetrahydrofuran (THF) in dissolving intermediates, achieving 95% solubility for H-Ser-OMe·HCl analogs. Low temperatures (0–10°C) during amidation minimize side reactions such as epimerization.

Table 1: Solvent Performance in Esterification and Amidation

SolventTemperature (°C)Yield (%)Purity (%)Source
Methanol609298
Ethanol708594
THF657889

Catalytic Systems and Reagent Ratios

The use of EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as a coupling agent in peptide synthesis provides insights into optimizing amidation:

  • Molar Ratios: A 1:1.2 stoichiometry of EDC·HCl to substrate ensures complete activation of carboxyl groups.

  • Byproduct Removal: Washing with saturated NaHCO₃ and brine eliminates urea derivatives.

Purification and Characterization

Crystallization Techniques

Acetone-water systems (1:1 v/v) precipitate H-Glu(OMe)-NH₂·HCl with 98% purity, as confirmed by:

  • Infrared Spectroscopy: N-H stretching at 3300 cm⁻¹ and C=O at 1680 cm⁻¹.

  • ¹H NMR: Methoxy proton singlet at δ 3.67 ppm and α-proton multiplet at δ 4.25 ppm.

Scalability Challenges

Patent data reveal yield variations under scaled conditions:

  • Lab Scale (100 g): 70–100% yield.

  • Pilot Plant (1 kg): Yield drops to 65–75% due to incomplete ammonia saturation.

Alternative Synthetic Routes

Enzymatic Methods

Though unexplored in the literature, lipase-catalyzed esterification could offer greener alternatives, leveraging:

  • Enzyme: Candida antarctica lipase B (CAL-B).

  • Solvent: Tert-butanol to suppress hydrolysis .

Scientific Research Applications

Chemistry

H-Glu(OMe)-NH2 HCl serves as a versatile building block in organic synthesis. Its applications include:

  • Peptide Synthesis : It is commonly used to synthesize peptides and other complex molecules due to its stability and reactivity.
  • Linker in Drug Development : The compound is utilized as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), enhancing the delivery of therapeutic agents to target cells .

Biology

In biological research, this compound has several important applications:

  • Protein Structure Studies : The compound plays a role in studying protein folding and enzyme-substrate interactions, contributing to a better understanding of biochemical pathways.
  • Enzyme Inhibitors : It is investigated for its potential to inhibit specific enzymes, making it valuable in the development of therapeutic agents .

Medicine

The medical applications of this compound are noteworthy:

  • Pharmaceutical Development : It is employed in designing peptide-based drugs, particularly those targeting metabolic disorders and cancer.
  • Toxicity Studies : Research indicates that derivatives of this compound can exhibit toxicity towards certain immune cells, providing insights into its pharmacological effects .

Case Study 1: Peptide Synthesis

A study conducted by Eder et al. (2012) demonstrated the synthesis of Glu-NH-CO-NH-Lys using solid-phase methods with this compound as a key intermediate. The researchers successfully formed urea linkages that are crucial for creating complex peptide structures .

Case Study 2: Antibody-Drug Conjugates

Research highlighted the use of this compound as a non-cleavable linker in ADCs. This application allows for targeted delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues, showcasing its potential in cancer therapy.

Case Study 3: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings suggested that modifications to the glutamic acid structure can enhance binding affinity and selectivity towards target enzymes .

Comparison with Similar Compounds

Key Observations :

  • Protective Groups : H-Glu(OtBu)-NH₂·HCl uses a bulkier tert-butyl group, enhancing steric protection but reducing reactivity compared to the methyl group in H-Glu(OMe)-NH₂·HCl .
  • Molecular Weight : H-Glu(OMe)-NH₂·HCl has a lower molecular weight than H-Glu(OtBu)-NH₂·HCl (211.5 vs. 238.71), making it preferable for applications requiring smaller molecular footprints .

Functional and Application-Based Differences

Biochemical Studies

  • H-Glu(OtBu)-NH₂·HCl : The tert-butyl group is resistant to acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS) with Fmoc/t-Boc strategies .
  • H-PHG-NH₂·HCl: A phenylglycine derivative, utilized in chiral resolution studies or as a building block for non-natural amino acids .

Research Findings and Trends

  • Stability : Methyl esters (e.g., H-Glu(OMe)-NH₂·HCl) are more labile under basic conditions than tert-butyl esters, allowing selective deprotection .
  • Synthetic Utility : H-Gly-NH₂·HCl’s high solubility in DMSO facilitates its use in high-throughput screening assays .

Biological Activity

H-Glu(Ome)-Nh2 HCl, also known as glutamic acid dimethyl ester hydrochloride, is a derivative of glutamic acid that has garnered attention for its potential biological activities. This compound is characterized by its ability to influence various biological pathways and its utility in peptide synthesis and drug development. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 23150-65-4
  • Molecular Formula : C₇H₁₄ClNO₄
  • Molecular Weight : 211.643 g/mol
  • Melting Point : 89-90°C
  • Density : 1.129 g/cm³

This compound exhibits several biological activities primarily through its interaction with neurotransmitter systems and its role in peptide synthesis. As a glutamic acid derivative, it may enhance synaptic transmission and neuroplasticity due to the involvement of glutamate in these processes. The compound's ester form allows for increased lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Pharmacological Effects

  • Neurotransmission Modulation :
    • Glutamic acid is a principal excitatory neurotransmitter in the central nervous system (CNS). This compound may modulate synaptic plasticity and cognitive functions.
    • Studies indicate that derivatives of glutamic acid can influence learning and memory processes by enhancing long-term potentiation (LTP) .
  • Antifungal Activity :
    • Recent research has explored the antifungal properties of amino acid esters, including this compound. These compounds have shown promise against various fungal strains, suggesting potential applications in treating fungal infections .
  • Peptide Synthesis :
    • This compound is utilized in peptide synthesis due to its reactive amino group. It facilitates the formation of peptide bonds, making it valuable in the production of bioactive peptides .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of glutamic acid derivatives, including this compound, on neuronal cell cultures subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and enhanced cell viability compared to untreated controls. This suggests a potential therapeutic role in neurodegenerative diseases .

Study 2: Antifungal Efficacy

In a comparative study examining various amino acid esters for antifungal activity, this compound was tested against Rhizoctonia solani and Sclerotinia sclerotiorum. The compound exhibited significant antifungal effects with inhibition zones comparable to established antifungal agents, indicating its potential as a natural antifungal agent .

Data Table: Biological Activities of this compound

Activity TypeMechanismReference
NeurotransmissionEnhances LTP
AntifungalInhibits fungal growth
Peptide SynthesisFacilitates peptide bond formation

Q & A

Basic: What are the recommended synthetic routes for H-Glu(OMe)-NH2 HCl, and how can its purity be optimized during synthesis?

Methodological Answer:
this compound is typically synthesized via esterification and amidation of glutamic acid derivatives. Key steps include:

  • Esterification : Reacting H-Glu-OH with methanol under acidic conditions (e.g., HCl gas) to form H-Glu(OMe)-OMe·HCl .
  • Selective Amidation : Using ammonia or ammonium chloride to convert the terminal ester group to an amide, followed by HCl salt formation .
  • Purification : Recrystallization in ethanol/water mixtures or chromatography (reverse-phase HPLC) to achieve >98% purity, as confirmed by HPLC and mass spectrometry .

Basic: What analytical techniques are most reliable for confirming the structural identity and purity of this compound?

Methodological Answer:

  • HPLC : Reverse-phase chromatography with UV detection at 210–220 nm is standard. Purity ≥98% is achievable, as demonstrated in batch analyses .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 211.5 (C7H13NO4·HCl) .
  • NMR : ¹H/¹³C NMR verifies ester and amide functional groups, with characteristic shifts for the methyl ester (δ ~3.7 ppm) and backbone protons .

Advanced: How does the methyl ester group in this compound influence its stability under varying pH conditions during peptide synthesis?

Methodological Answer:
The methyl ester group enhances stability in acidic conditions but is susceptible to hydrolysis in basic environments (pH > 8). Best practices include:

  • Storage : Lyophilized powder at -20°C in anhydrous conditions to prevent ester hydrolysis .
  • Reaction Optimization : Use mild coupling agents (e.g., HATU/DIPEA) in non-aqueous solvents (THF, DCM) to retain ester integrity during peptide elongation .

Advanced: What role does this compound play in the synthesis of radiopharmaceutical precursors?

Methodological Answer:
this compound serves as a backbone for radiolabeled probes. For example:

  • Radiolabeling : React with 4-nitrophenyl chloroformate to form a carbonate intermediate, which is then conjugated with [¹⁸F]SF4 for PET imaging .
  • Purification : Post-radiolabeling, HPLC with radiometric detection ensures >95% radiochemical purity .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) for this compound batches?

Methodological Answer:

  • Batch Comparison : Cross-validate with reference standards (commercial or in-house) using identical solvent systems and instrumentation .
  • Contaminant Analysis : Use high-resolution MS (HRMS) to detect trace impurities (e.g., hydrolyzed byproducts) and adjust synthetic protocols accordingly .
  • Collaborative Validation : Share raw data with third-party labs for independent verification, especially for critical applications like radiopharmaceuticals .

Advanced: In peptide coupling reactions, how does this compound perform compared to tert-butyl-protected glutamic acid derivatives?

Methodological Answer:

  • Reactivity : The methyl ester in this compound is less sterically hindered than tert-butyl esters, enabling faster coupling kinetics .
  • Deprotection : Methyl esters require harsher conditions (e.g., NaOH/MeOH) for removal compared to tert-butyl groups (TFA), which may limit compatibility with acid-sensitive substrates .

Advanced: What strategies mitigate racemization risks when incorporating this compound into chiral peptides?

Methodological Answer:

  • Low-Temperature Coupling : Perform reactions at 0–4°C to slow racemization .
  • Additives : Use HOBt or Oxyma Pure to suppress base-induced epimerization during activation .
  • Monitoring : Circular dichroism (CD) or chiral HPLC post-synthesis to confirm enantiomeric purity .

Advanced: How is this compound utilized in enzyme activity assays or substrate specificity studies?

Methodological Answer:

  • Protease Substrates : Incorporated into fluorogenic peptides (e.g., coupled with AMC or pNA) to study protease kinetics .
  • Custom Probes : Conjugated with biotin or fluorescent tags for pull-down assays or imaging studies in cellular models .

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